

Technical Guide: RuCl₂[(S)-xylbinap][(S,S)-dpen]

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Compound of Interest

Compound Name: RuCl₂[(S)-xylbinap][(S,S)-dpen]

CAS No.: 220114-03-4

Cat. No.: B1589699

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Advanced Asymmetric Hydrogenation of Ketones[1] Executive Summary

RuCl₂[(S)-xylbinap][(S,S)-dpen] (CAS: 220114-03-4) is a pre-eminent chiral ruthenium(II) pre-catalyst designed for the asymmetric hydrogenation of ketones. Developed within the framework of Noyori's metal-ligand bifunctional catalysis, this complex distinguishes itself from first-generation catalysts by incorporating the sterically demanding (S)-XyIBINAP diphosphine ligand alongside the chiral (S,S)-DPEN diamine.

This specific ligand combination creates a highly rigid, chiral lattice that enables the reduction of simple, unfunctionalized ketones (e.g., acetophenones) and complex heteroaromatic substrates with enantiomeric excesses (ee) frequently exceeding 99% and Turnover Numbers (TON) reaching 100,000. It is a critical reagent in the synthesis of chiral pharmaceutical intermediates, including antidepressants and beta-blockers.

Molecular Architecture & Properties[3]

The superior performance of this catalyst stems from the synergistic interplay between its two chiral ligands.

Component	Chemical Identity	Function & Mechanistic Role
Metal Center	Ruthenium (II)	Acts as the hydride carrier.[1] [2][3] The low oxidation state allows for reversible H ₂ activation.
Diphosphine	(S)-XylBINAP(S)-2,2'-Bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl	Steric Enforcer: The 3,5-xylyl (dimethylphenyl) groups project further into the coordination sphere than standard phenyl groups (BINAP), tightening the chiral pocket and restricting substrate orientation.
Diamine	(S,S)-DPEN(S,S)-1,2-Diphenylethylenediamine	Bifunctional Trigger: The amine protons (-NH ₂) are non-innocent.[4] They form a hydrogen bond network with the substrate oxygen, stabilizing the transition state via an outer-sphere mechanism.
Anionic Ligands	Chloride (Cl ⁻)	Leaving groups. Displaced by base (e.g., KOtBu) to generate the active 16-electron species.

Physical Properties:

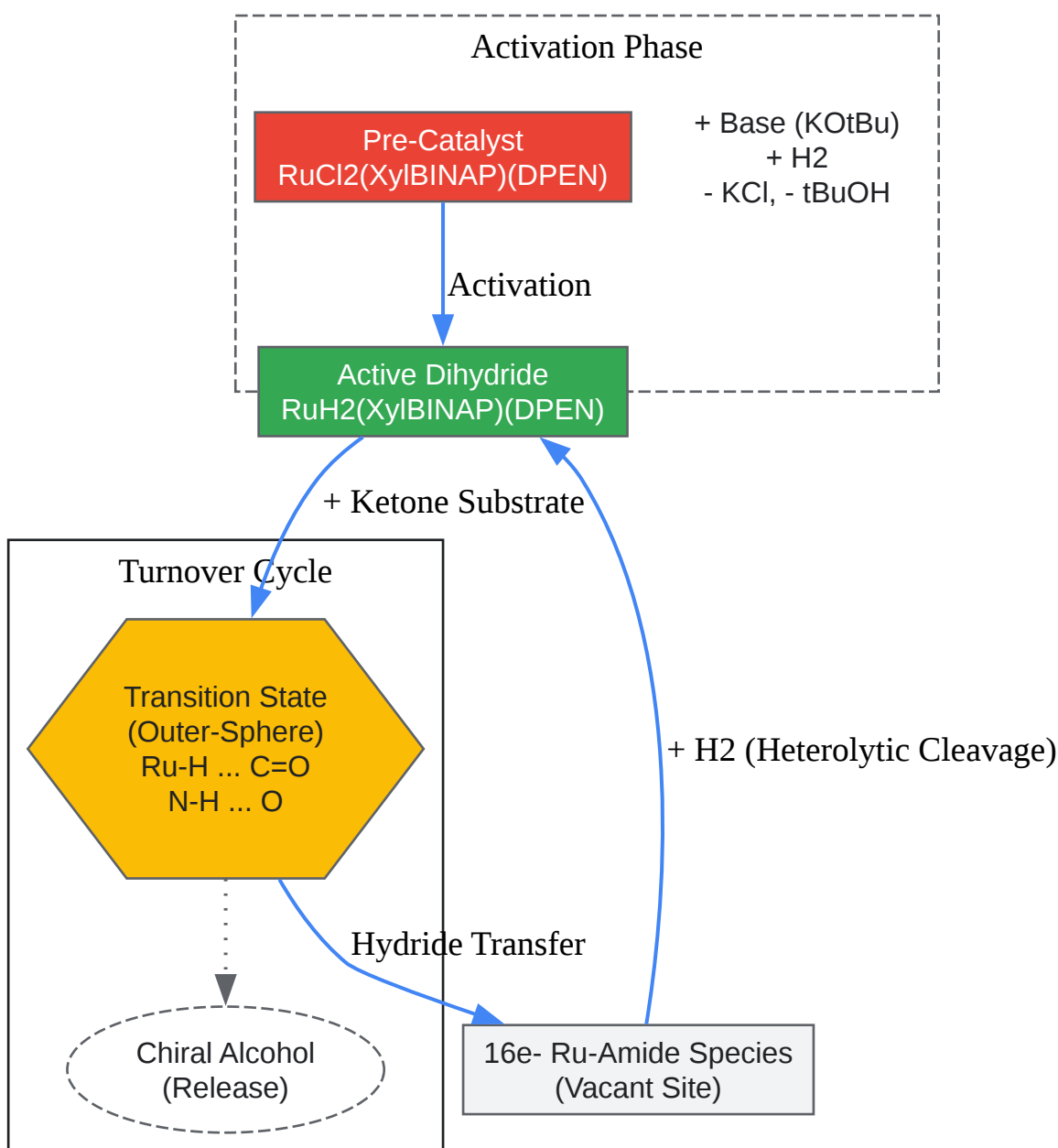
- Appearance: Yellow to amber/dark green crystalline powder.[5]
- Air Stability: Air-sensitive in solution; moderately stable as a solid. Store under Argon/Nitrogen at 2–8°C.
- Solubility: Soluble in 2-propanol (IPA), methanol, THF, and toluene.

Mechanism of Action: Metal-Ligand Bifunctional Catalysis

Unlike traditional hydrogenation catalysts that require substrate coordination to the metal (inner-sphere), **RuCl₂[(S)-xylbinap][(S,S)-dpen]** operates via an outer-sphere mechanism.^[1] The ketone substrate never binds directly to the Ruthenium atom. Instead, the catalyst acts as a template where the Ru-H hydride and the ligand's N-H proton are delivered simultaneously to the C=O bond.

The Catalytic Cycle^[2]

- **Activation:** The pre-catalyst (Ru-Cl₂) reacts with a base (KOtBu) and H₂ to eliminate HCl, forming the active Ru-H₂ (dihydride) species.
- **Enantio-discrimination:** The ketone approaches the catalyst. The bulky XylBINAP ligands force the ketone into a specific orientation to minimize steric clash.
- **Hydride Transfer (Concerted Step):** A six-membered pericyclic transition state is formed. The Ru-H attacks the carbonyl carbon while the N-H protonates the carbonyl oxygen.
- **Regeneration:** The resulting 16-electron Ru-amide species reacts with molecular H₂. The H-H bond is heterolytically cleaved (assisted by the amide nitrogen), regenerating the active Ru-hydride.



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Figure 1: The metal-ligand bifunctional catalytic cycle.[1] Note the regeneration of the active hydride via heterolytic H₂ cleavage.

Application Spectrum & Industrial Relevance[3][8][9]

The (S)-XylBINAP/(S,S)-DPEN combination is particularly effective for substrates that are challenging for standard BINAP complexes.

Substrate Scope

Substrate Class	Example	Typical Conditions	Performance Metrics
Aryl Alkyl Ketones	Acetophenone	8 atm H ₂ , IPA, 25°C	>99% ee, 99% yield
Heteroaromatic Ketones	2-Acetylfuran, 2-Acetylthiophene	8-10 atm H ₂ , IPA	>98% ee
Amino Ketones	- dimethylaminoacetone	8 atm H ₂ , IPA	92-99% ee (Key for Fluoxetine)
Unsaturated Ketones	Benzalacetone	10-50 atm H ₂	High C=O selectivity (C=C intact)

Case Study: Synthesis of (R)-Fluoxetine

The antidepressant Fluoxetine (Prozac) requires a chiral amino alcohol intermediate.

- Substrate: 3-dimethylamino-1-phenylpropan-1-one.
- Catalyst: **RuCl₂[(S)-xylbinap][(S,S)-dpen]**.^{[6][4][2]}
- Result: The catalyst reduces the ketone functionality with high enantioselectivity without poisoning the metal center with the amine group (a common failure mode in traditional hydrogenation).

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

Safety Note: The ruthenium complex and the base (KOtBu) are sensitive to moisture and air. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.

Materials

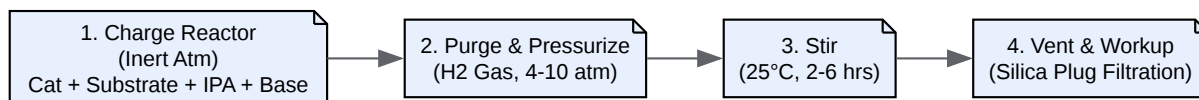
- Catalyst: **RuCl₂[(S)-xylbinap][(S,S)-dpen]** (2.2 mg, 2.0 μmol).
- Substrate: Acetophenone (2.40 g, 20.0 mmol) – Must be purified/degassed.

- Base: 1.0 M Potassium tert-butoxide (KOtBu) in tert-butanol (0.2 mL).
- Solvent: 2-Propanol (IPA), anhydrous, degassed (3 mL).
- Equipment: Stainless steel autoclave (e.g., Parr reactor) with a glass liner and magnetic stir bar.

Workflow

- Preparation (Glovebox/Schlenk):
 - Place the solid Ru-catalyst into the glass liner of the autoclave.
 - Add the acetophenone (substrate).
 - Add the anhydrous 2-propanol.
 - Add the KOtBu solution. Note: The solution typically turns yellow/orange upon base addition.
- Pressurization:
 - Seal the autoclave and remove from the glovebox (if applicable).
 - Connect to the H₂ line.^{[2][7]} Purge the line 3 times with H₂ gas to remove air.
 - Pressurize the autoclave to 8 atm (approx. 115 psi).
- Reaction:
 - Stir vigorously at 25–30°C for 2–6 hours.
 - Monitoring: Reaction progress can be checked by venting, taking a small aliquot, and analyzing via GC or TLC.
- Work-up:
 - Vent the H₂ gas carefully (fume hood).

- Concentrate the solvent under reduced pressure (rotary evaporator).
- Pass the residue through a short silica gel plug (eluting with ether or ethyl acetate) to remove the metal catalyst.
- Analyze ee% using Chiral HPLC (e.g., Daicel Chiralcel OD-H column).



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Figure 2: Operational workflow for batch hydrogenation.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Conversion	Substrate Impurity	Distill or recrystallize the ketone. Halides or free acids can deactivate the catalyst.
Low Conversion	Oxygen Poisoning	Ensure rigorous degassing of IPA and substrate (freeze-pump-thaw or sparging with Ar).
Low ee%	Wrong S/C Ratio	While robust, extremely high S/C (>100,000) requires ultra-pure reagents. Try lowering to S/C 2,000–5,000.
Low ee%	Temperature too high	Enantioselectivity drops at high temperatures. Maintain 20–30°C; do not heat to speed up unless necessary.
No Reaction	Inactive Base	KOtBu is hygroscopic and degrades. Use fresh 1.0M solution or sublimed solid.

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